Enzyme Kinetics: Cellotriose Exhibits an 8.6-Fold Higher Catalytic Efficiency than Cellobiose for β-Glucosidase CelB
A direct head-to-head comparison of kinetic parameters for β-glucosidase CelB from Pyrococcus furiosus shows that cellotriose (DP3) is processed with significantly higher catalytic efficiency (kcat/Km) than cellobiose (DP2). The enzyme has a Km of 4.55 mM for cellotriose, compared to 28.6 mM for cellobiose, demonstrating a 6.3-fold higher affinity [1]. The catalytic efficiency (kcat/Km) for cellotriose is 75.98 mM⁻¹ s⁻¹, which is 8.6-fold greater than the 9.96 mM⁻¹ s⁻¹ observed for cellobiose [1]. This data provides a clear, quantifiable rationale for selecting cellotriose over cellobiose as a preferred substrate for this enzyme class.
| Evidence Dimension | Enzyme kinetic parameters (β-glucosidase CelB) |
|---|---|
| Target Compound Data | Km = 4.55 mM; kcat = 345.71 s⁻¹; kcat/Km = 75.98 mM⁻¹ s⁻¹ |
| Comparator Or Baseline | Cellobiose: Km = 28.6 mM; kcat = 285.04 s⁻¹; kcat/Km = 9.96 mM⁻¹ s⁻¹ |
| Quantified Difference | 8.6-fold higher catalytic efficiency (kcat/Km) and 6.3-fold higher affinity (lower Km) for cellotriose. |
| Conditions | Kinetic assays for β-glucosidase CelB from Pyrococcus furiosus, with product analysis by HPLC. |
Why This Matters
For researchers studying β-glucosidase activity, cellotriose is a more efficient and higher-affinity substrate, enabling more sensitive kinetic assays and mechanistic studies.
- [1] Bauer, M. W., Kelly, R. M., et al. (2000). TABLE 3. Kinetic Parameters for β-Glucosidase CelB. J Bacteriol, 182(3), 747-755. View Source
